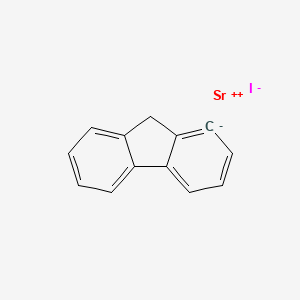
strontium;1,9-dihydrofluoren-1-ide;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium;1,9-dihydrofluoren-1-ide;iodide is a compound that combines strontium, a metallic element, with 1,9-dihydrofluoren-1-ide and iodide. Strontium is known for its applications in various fields, including medicine and industry, due to its unique properties. The compound’s structure and properties make it a subject of interest in scientific research.
Preparation Methods
The preparation of strontium;1,9-dihydrofluoren-1-ide;iodide typically involves the reaction of strontium carbonate with hydroiodic acid. The reaction can be represented as follows:
SrCO3+2HI→SrI2+H2O+CO2
This reaction produces strontium iodide, which can then be combined with 1,9-dihydrofluoren-1-ide under specific conditions to form the desired compound. Industrial production methods may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Strontium;1,9-dihydrofluoren-1-ide;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of strontium oxide and other by-products.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into different forms.
Substitution: The iodide ion in the compound can be substituted with other halides or functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include hydroiodic acid, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Strontium;1,9-dihydrofluoren-1-ide;iodide has several scientific research applications:
Chemistry: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Strontium compounds are known for their role in bone health, and this compound may have similar applications in promoting bone growth and repair.
Industry: The compound’s unique properties make it useful in the production of materials with specific characteristics, such as scintillators for detecting gamma radiation.
Mechanism of Action
The mechanism of action of strontium;1,9-dihydrofluoren-1-ide;iodide involves its interaction with molecular targets and pathways in biological systems. Strontium is known to promote osteoblast function and inhibit osteoclast function, which contributes to bone health. The compound may also interact with other cellular components, leading to various physiological effects.
Comparison with Similar Compounds
Strontium;1,9-dihydrofluoren-1-ide;iodide can be compared with other similar compounds, such as:
- Strontium fluoride
- Strontium chloride
- Strontium bromide
These compounds share similar properties due to the presence of strontium but differ in their specific applications and reactivity
Properties
CAS No. |
62336-84-9 |
|---|---|
Molecular Formula |
C13H9ISr |
Molecular Weight |
379.73 g/mol |
IUPAC Name |
strontium;1,9-dihydrofluoren-1-ide;iodide |
InChI |
InChI=1S/C13H9.HI.Sr/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
JKQKEHHQRHONCR-UHFFFAOYSA-M |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=C[C-]=C31.[Sr+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















